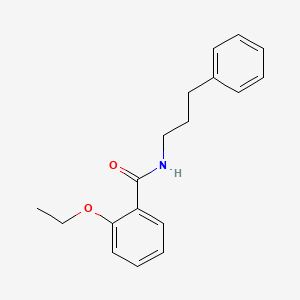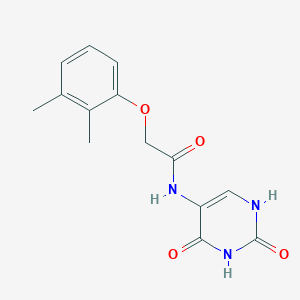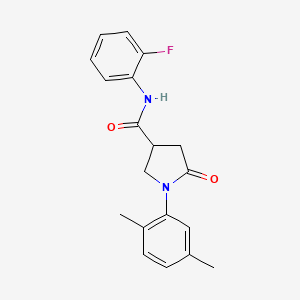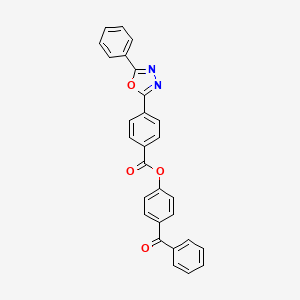
2-ethoxy-N-(3-phenylpropyl)benzamide
Vue d'ensemble
Description
"2-ethoxy-N-(3-phenylpropyl)benzamide" belongs to the family of benzamide compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, materials science, and organic synthesis. This compound, like its relatives, is expected to exhibit unique physical, chemical, and possibly biological properties due to its specific functional groups and molecular structure.
Synthesis Analysis
Benzamide derivatives are commonly synthesized through the condensation of benzoyl chloride with appropriate amines in an aqueous medium or via the reaction of benzoyl isothiocyanate with malononitrile followed by subsequent modifications (Abbasi et al., 2014). These methods provide a versatile approach for introducing various substituents into the benzamide backbone, allowing for the synthesis of a wide range of compounds with tailored properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculations. These analyses reveal the crystalline structure, molecular geometry, and electronic properties of the compounds. For instance, studies have shown that benzamide molecules can crystallize in different systems with specific lattice constants and exhibit various geometrical parameters and vibrational frequencies that are in good agreement with theoretical values (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including acylation, cyclization, and reactions with palladium(II), platinum(II), and ruthenium(II) to form complexes. These reactions are influenced by the nature of substituents on the benzamide ring and can lead to the synthesis of compounds with interesting chemical and biological properties (Singh et al., 2002).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and thermal stability, are crucial for their practical applications. These properties can be tailored by modifying the molecular structure, for example, through the introduction of ethoxycarbonyl pendant groups, which improve solubility and film-forming abilities (Kang et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, electrostatic potential, and antioxidant properties, are determined by their molecular structure and electronic configuration. DFT calculations and experimental studies provide insights into these properties, indicating how molecular modifications can influence chemical reactivity and potential applications (Demir et al., 2015).
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Stereoselective Radical Cascade Approaches : A study described the use of enamide derivatives in cascade radical cyclization reactions to afford benzo[a]quinolizidine stereoisomers, showcasing a method for generating complex structures from simpler benzamide derivatives (Ishibashi et al., 1999).
Antimicrobial and Antifungal Activities : Benzamide derivatives were synthesized and evaluated for their efficacy as antimicrobials in vitro, with some compounds showing significant activity. This highlights the potential of benzamide structures in developing new antimicrobial agents (Priya et al., 2006).
Corrosion Inhibition : A study on N-phenyl-benzamide derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This application is crucial for protecting industrial materials and infrastructure (Mishra et al., 2018).
Medicinal Chemistry Applications
Peroxisome Proliferator-Activated Receptor (PPARgamma) Agonists : Research into N-(2-Benzoylphenyl)-L-tyrosine derivatives as PPARgamma agonists presented a structure-activity relationship for the N-aryl substituent, contributing to the development of antidiabetic medications (Cobb et al., 1998).
Neuroleptic Activity of Benzamides : The synthesis and evaluation of benzamides for potential neuroleptic (antipsychotic) activity revealed compounds with promising inhibitory effects on stereotyped behavior in rats, indicating potential applications in treating psychosis (Iwanami et al., 1981).
Materials Science Applications
- Supramolecular Packing Motifs : A study demonstrated how benzamide derivatives could form novel organizational motifs, suggesting applications in the design of materials with specific structural properties, such as columnar liquid crystals (Lightfoot et al., 1999).
Propriétés
IUPAC Name |
2-ethoxy-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-17-13-7-6-12-16(17)18(20)19-14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13H,2,8,11,14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTANINLENSCOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methoxybenzyl)-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4620290.png)



![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620321.png)
![N-(3-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4620329.png)
![1-(4-isopropoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4620346.png)


![methyl 3-(2-fluorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4620362.png)
![ethyl 4-[({2-[(2,4,5-trichlorophenoxy)acetyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4620378.png)
![1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4620386.png)
![1-(2-chlorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4620393.png)
